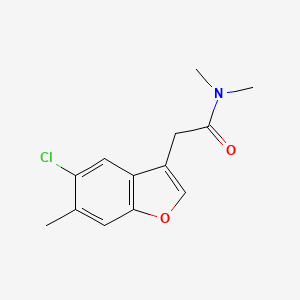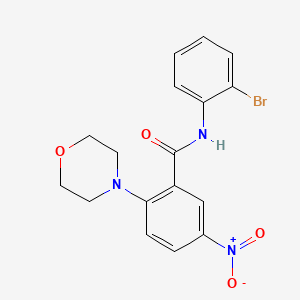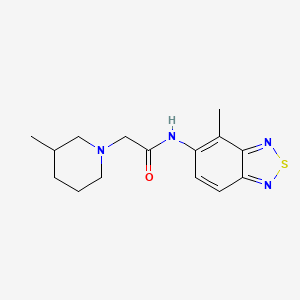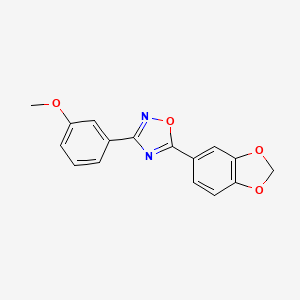
1-(2-chlorophenyl)-N,N-dipropylmethanesulfonamide
Vue d'ensemble
Description
1-(2-Chlorophenyl)-N,N-dipropylmethanesulfonamide, commonly known as CDMS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CDMS belongs to the class of sulfonamide compounds, which have been extensively studied for their antibacterial, antifungal, and antiviral properties.
Mécanisme D'action
The exact mechanism of action of CDMS is not fully understood. However, studies have suggested that CDMS may induce apoptosis, a process of programmed cell death, in cancer cells. CDMS has also been shown to inhibit the growth of cancer cells by disrupting the cell cycle. Additionally, CDMS may inhibit the growth of fungi by interfering with the synthesis of ergosterol, a key component of fungal cell membranes.
Biochemical and Physiological Effects
CDMS has been shown to induce a variety of biochemical and physiological effects. In cancer cells, CDMS has been shown to reduce the expression of key proteins involved in cell proliferation and survival. CDMS has also been shown to decrease the production of reactive oxygen species, which are known to contribute to cancer development. In fungal cells, CDMS has been shown to disrupt cell membrane integrity and inhibit the synthesis of ergosterol.
Avantages Et Limitations Des Expériences En Laboratoire
CDMS has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. CDMS also exhibits potent activity against cancer cells and fungi at low concentrations, making it a cost-effective and efficient compound for research. However, CDMS has limitations as well. It is not soluble in water, which can limit its use in certain experiments. Additionally, CDMS has not been extensively studied for its toxicity and safety profile, which can limit its potential therapeutic applications.
Orientations Futures
There are several future directions for CDMS research. One direction is to study the potential use of CDMS as an antiviral agent against emerging viral pathogens, such as the coronavirus. Another direction is to investigate the potential use of CDMS in combination with other chemotherapeutic agents to enhance its anticancer activity. Furthermore, future research can focus on the development of CDMS derivatives with improved solubility and safety profiles.
Conclusion
1-(2-Chlorophenyl)-N,N-dipropylmethanesulfonamide is a promising compound with potential therapeutic applications. Its potent anticancer and antifungal activity make it a valuable compound for research. However, further studies are needed to fully understand its mechanism of action and potential toxicity. CDMS research has the potential to lead to the development of novel therapies for cancer, fungal infections, and viral diseases.
Applications De Recherche Scientifique
CDMS has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. CDMS has also been shown to possess antifungal properties against Candida albicans, a common fungal pathogen. Furthermore, CDMS has been studied for its potential use as an antiviral agent against the influenza virus.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-N,N-dipropylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO2S/c1-3-9-15(10-4-2)18(16,17)11-12-7-5-6-8-13(12)14/h5-8H,3-4,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHPWFBFCGFSTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)CC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)-N,N-dipropylmethanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(benzylsulfonyl)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B4239509.png)
![N-cyclohexyl-2-(2-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4239512.png)

![N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4239527.png)


![N-[3-(allyloxy)phenyl]-2-phenoxyacetamide](/img/structure/B4239560.png)
![N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4239572.png)
![3-(3-methoxyphenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4239575.png)
![2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylpropanamide](/img/structure/B4239579.png)
![N-(sec-butyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B4239594.png)


